molecular formula C5H7ClO3 B8499982 1,4-Dioxane-2-carbonyl chloride

1,4-Dioxane-2-carbonyl chloride

Cat. No.: B8499982
M. Wt: 150.56 g/mol
InChI Key: QZXZAQKQIARROI-UHFFFAOYSA-N
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Description

1,4-Dioxane-2-carbonyl chloride is a derivative of 1,4-dioxane, a six-membered cyclic ether containing two oxygen atoms at the 1 and 4 positions. The compound features a carbonyl chloride (-COCl) functional group at the 2-position of the dioxane ring. This structure confers high reactivity, making it a valuable acylating agent in organic synthesis, particularly for introducing dioxane-containing moieties into target molecules.

The parent compound, 1,4-dioxane, is classified as a likely human carcinogen by the EPA and is regulated under multiple hazardous substance codes (CAS 123-91-1, HSDB 1108, etc.) . However, the toxicity profile of this compound may differ due to its distinct functional group, necessitating precautions akin to handling reactive acyl chlorides (e.g., use of inert atmospheres, moisture-free conditions) .

Properties

Molecular Formula

C5H7ClO3

Molecular Weight

150.56 g/mol

IUPAC Name

1,4-dioxane-2-carbonyl chloride

InChI

InChI=1S/C5H7ClO3/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2

InChI Key

QZXZAQKQIARROI-UHFFFAOYSA-N

Canonical SMILES

C1COC(CO1)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

1,4-Dioxane-2-carbonitrile

  • Structure : Replaces the carbonyl chloride (-COCl) with a nitrile (-CN) group at the 2-position.
  • Reactivity : Nitriles are less electrophilic than acyl chlorides, making 1,4-dioxane-2-carbonitrile more stable under ambient conditions. It is typically used in nucleophilic addition reactions or as a precursor for amines via reduction.
  • Applications : Utilized in pharmaceutical intermediates, contrasting with the acyl chloride’s role in acylation or polymer synthesis.
  • Data : Available in milligram-to-gram quantities from suppliers like CymitQuimica, suggesting research-scale applications .

Tetrahydrofuran-2-carbonyl Chloride

  • Structure : A five-membered cyclic ether (tetrahydrofuran) with a carbonyl chloride group.
  • Applications : More commonly employed in peptide coupling and polymer chemistry due to THF’s prevalence in industrial processes.

Propiconazole and Etaconazole (1,3-Dioxolane Derivatives)

  • Structure : Contain a 1,3-dioxolane ring (five-membered) with triazole antifungal groups.
  • Reactivity : The 1,3-dioxolane ring is less polarizable than 1,4-dioxane, affecting electronic distribution and metabolic stability.
  • Applications : Used as agricultural fungicides, unlike 1,4-dioxane-2-carbonyl chloride’s synthetic applications .

General Comparison of Key Properties

Compound Functional Group Ring Size Reactivity Primary Applications
1,4-Dioxane-2-carbonyl Cl -COCl 6-membered High (acylating) Organic synthesis
1,4-Dioxane-2-carbonitrile -CN 6-membered Moderate Pharmaceutical intermediates
Tetrahydrofuran-2-carbonyl Cl -COCl 5-membered Very high Peptide coupling, polymers
Propiconazole Triazole 5-membered Low (biocidal) Agricultural fungicide

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